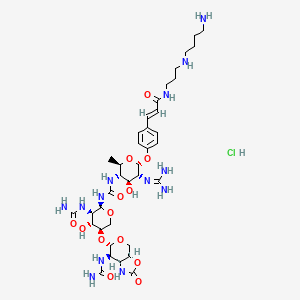
Cinodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinodine is a glycocinnamoylspermidine antibiotic; gyrase inhibitor found in Nocardia.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Cinodine has demonstrated broad-spectrum antibacterial properties. It has been shown to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is particularly relevant for treating infections caused by resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to bind irreversibly to DNA makes it a promising candidate for developing new antibiotics against multi-drug resistant pathogens .
Phage Therapy
Given its effectiveness against bacteriophages, this compound is being explored as a potential agent in phage therapy. Phage therapy utilizes bacteriophages to target and kill specific bacteria, providing an alternative treatment strategy for antibiotic-resistant infections. This compound's role in inhibiting phage DNA synthesis enhances its applicability in this innovative therapeutic approach .
Cancer Research
Emerging studies suggest that this compound may have applications beyond antibacterial activity. Preliminary research indicates that its mechanism of action could be leveraged in cancer treatment strategies, particularly those targeting rapidly dividing cells. The ability of this compound to disrupt DNA synthesis may offer new pathways for developing anticancer therapies .
Data Table: Comparative Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 35-140 µg/ml | Inhibition of DNA gyrase |
| Staphylococcus aureus | 50 µg/ml | Irreversible binding to DNA |
| Pseudomonas aeruginosa | 75 µg/ml | Disruption of DNA synthesis |
| Bacteriophage T7 | N/A | Inhibition of phage DNA synthesis |
Case Study 1: Efficacy Against Resistant Strains
A study conducted on various strains of Staphylococcus aureus demonstrated that this compound effectively reduced bacterial load in vitro at concentrations significantly lower than traditional antibiotics. The results indicated that this compound could serve as a viable alternative for treating infections caused by methicillin-resistant strains (MRSA) .
Case Study 2: Phage Therapy Application
In a controlled laboratory setting, this compound was applied alongside bacteriophages targeting E. coli. The combination therapy showed enhanced efficacy in reducing bacterial counts compared to phage therapy alone, suggesting that this compound could potentiate the effects of bacteriophages in clinical settings .
Eigenschaften
CAS-Nummer |
52932-64-6 |
|---|---|
Molekularformel |
C37H60ClN13O13 |
Molekulargewicht |
930.4 g/mol |
IUPAC-Name |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-(4-aminobutylamino)propyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C37H59N13O13.ClH/c1-17-23(29(53)27(45-33(39)40)32(60-17)61-19-8-5-18(6-9-19)7-10-22(51)44-14-4-13-43-12-3-2-11-38)48-36(56)50-30-26(47-35(42)55)28(52)21(16-58-30)62-31-25(46-34(41)54)24-20(15-59-31)63-37(57)49-24;/h5-10,17,20-21,23-32,43,52-53H,2-4,11-16,38H2,1H3,(H,44,51)(H,49,57)(H4,39,40,45)(H3,41,46,54)(H3,42,47,55)(H2,48,50,56);1H/b10-7+;/t17-,20-,21-,23-,24+,25-,26-,27-,28+,29+,30+,31+,32-;/m1./s1 |
InChI-Schlüssel |
ZSPJOQBEUKQIIA-KWUZUVEWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCN)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cinodine; BM 123 gamma; BM-123 gamma; BM123 gamma; LL-BM 123 gamma; Antibiotic BM 123 gamma; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















